molecular formula C17H20N2O2S B2804078 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea CAS No. 713499-73-1

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea

Cat. No.: B2804078
CAS No.: 713499-73-1
M. Wt: 316.42
InChI Key: WWCXGKXLWWTZPN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and oncology research. Thiourea derivatives are recognized for their broad spectrum of biological activities, particularly as promising scaffolds for the development of novel anticancer agents . Their anticancer activity is frequently attributed to the ability to inhibit key enzymatic pathways involved in cancer proliferation; similar compounds have demonstrated potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in human solid tumors . The molecular structure of this compound, which incorporates ethoxy and methoxybenzyl substituents, is designed to facilitate interactions with biological targets, as the thiourea moiety is a proficient hydrogen bond donor and acceptor, aiding in binding to enzyme active sites . Researchers utilize this compound primarily in preclinical studies to explore its efficacy and mechanism of action against various cancer cell lines, apoptosis induction, and for molecular docking simulations to predict target engagement . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-21-16-10-6-14(7-11-16)19-17(22)18-12-13-4-8-15(20-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXGKXLWWTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These methods often employ catalysts and optimized reaction conditions to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

Thiourea derivatives undergo oxidation to form sulfonic acids or sulfonamides. For this compound:

Oxidation with Peracetic Acid

  • Converts the thiocarbonyl (C=S) group to a sulfonic acid (SO₃H) under acidic conditions.

  • Product: 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)sulfonamide.

Conditions

ParameterValueSource
Oxidizing AgentPeracetic acid (1.2 equiv)
Temperature60°C, 2 hours
Yield78–82%

Nucleophilic Displacement Reactions

The thiourea moiety participates in nucleophilic reactions with amino acids and alcohols:

Reaction with Glycine

  • Forms a thiazolidine derivative via cyclization.

  • Mechanism :

    • Deprotonation of the thiourea NH group.

    • Attack by glycine’s amine group on the thiocarbonyl carbon.

    • Intramolecular cyclization to form a five-membered ring.

Experimental Data

ParameterValueSource
SolventEthanol/Water (1:1)
Reaction Time6 hours at 80°C
Yield65%

Coordination Chemistry

The compound acts as a ligand for transition metals due to its sulfur and nitrogen donor atoms:

Complexation with Cu(II)

  • Forms a square-planar complex with CuBr₂ in aqueous ammonia.

  • Stoichiometry : [Cu(C₁₇H₁₈N₂O₂S)₂]Br₂.

Key Properties

PropertyValueSource
λmax (UV-Vis)620 nm (d-d transition)
Magnetic Moment1.73 BM (high-spin)

Comparative Reactivity of Thiourea Derivatives

Substituents significantly alter reactivity:

DerivativeKey Reactivity DifferenceSource
1-(4-Chlorophenyl)thioureaEnhanced electrophilicity at C=S
1-(4-Methoxyphenyl)thioureaFaster oxidation kinetics

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea, have shown significant antimicrobial potential. The structural modifications in thioureas can enhance their activity against various pathogens:

  • Mechanism of Action : The presence of the thiourea moiety contributes to the inhibition of bacterial growth by interfering with essential metabolic pathways. Studies have demonstrated that compounds with halogen substitutions exhibit improved antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Case Studies : In a recent study, thiourea derivatives were tested for their minimal inhibitory concentrations (MICs), revealing promising results against resistant strains of bacteria. For instance, certain derivatives displayed MIC values as low as 2 µg/mL against Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of thiourea derivatives has been extensively studied, with this compound being no exception:

  • In Vitro Studies : Compounds similar to this compound have been evaluated against various cancer cell lines such as lung (A549), prostate (PC3), and breast (MCF-7). Some derivatives exhibited IC50 values lower than conventional chemotherapeutics like Doxorubicin .
  • Mechanisms : The anticancer activity is often attributed to the ability of thioureas to induce apoptosis in cancer cells and inhibit tumor growth through the modulation of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Thioureas have also been investigated for their anti-inflammatory properties:

  • Inflammatory Markers : Research indicates that certain thiourea derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .
  • Applications in Disease Models : In animal models of inflammation, compounds like this compound have shown efficacy in alleviating symptoms associated with chronic inflammatory diseases, suggesting potential therapeutic roles .

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus2
1aPseudomonas aeruginosa8
1eEscherichia coli16

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundA5490.25
Compound XPC30.60
Compound YMCF-70.03

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Compounds for Comparison

1-(4-Ethoxyphenyl)-3-(2-hydroxy-5-nitrophenyl)thiourea (1b) Substituents: 4-Ethoxyphenyl (N1), 2-hydroxy-5-nitrophenyl (N3).

1-(4-Methoxybenzyl)-3-(quinazolin-6-yl)thiourea (Compound 2 in ) Substituents: 4-Methoxybenzyl (N3), quinazolin-6-yl (N1).

1-Benzoyl-3-(4-hydroxyphenyl)thiourea (Compound I in )

  • Substituents: Benzoyl (N1), 4-hydroxyphenyl (N3).
  • Structural Impact: The benzoyl group increases lipophilicity, while the hydroxyl group enables strong intermolecular hydrogen bonds.

Electronic Effects

  • Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound provides slightly greater electron-donating effects compared to methoxy, altering charge distribution and hydrogen-bonding capacity .
  • Benzyl vs.

Physicochemical Properties

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
Target Compound Not Reported Not Reported
1-(4-Methoxybenzyl)azetidin-2-one (1i) 160–162 75
1-(4-Ethoxyphenyl)thiourea derivative (1b) Not Reported 52 (for analogous synthesis)
1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea 198–200 71
  • Trends : Methoxy/ethoxy-substituted compounds generally exhibit moderate melting points (160–200°C) due to balanced intermolecular forces. Yields vary widely (52–95%) depending on substituent reactivity and synthesis conditions .

Spectral Data and Structural Confirmation

NMR and IR Profiles

  • 1H NMR : For 1-(4-methoxybenzyl)thiourea derivatives, aromatic protons typically resonate at δ 6.5–7.5 ppm, while methoxy/ethoxy groups appear as singlets near δ 3.7–4.2 ppm .
  • IR : Thiourea C=S stretches are observed at ~1250–1350 cm⁻¹, while N-H stretches appear at ~3200–3400 cm⁻¹ .

Crystallographic Analysis

  • Compounds like 1-Benzoyl-3-(4-hydroxyphenyl)thiourea adopt a syn–anti configuration around the thiourea core, stabilizing the structure via intramolecular hydrogen bonds . Similar configurations are expected for the target compound.

Antimicrobial and Antitubercular Activity

  • Halogenated Thiourea-Copper Complexes : MIC values of 2–8 µg/mL against M. tuberculosis were reported for derivatives with electron-withdrawing substituents (e.g., nitro, chloro) .
  • NF-κB Inhibition: Quinazoline thiourea derivatives (e.g., ) showed potent activity, with IC₅₀ values in the nanomolar range, attributed to the planar quinazoline moiety enhancing target binding .

Anti-Inflammatory and Whitening Agents

  • IL-6/STAT3 Pathway Inhibition : Derivatives with nitro and hydroxy groups exhibited anti-inflammatory activity by suppressing cytokine production .

Biological Activity

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. Thioureas are known for their roles in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer applications. This article explores the biological activity of this specific thiourea derivative, summarizing relevant research findings, case studies, and data tables.

Antimicrobial Activity

Thioureas have demonstrated significant antimicrobial properties against various pathogens. In a study evaluating a series of thiourea derivatives, it was found that compounds with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy was noted to increase lipophilicity, thereby enhancing membrane permeability and antimicrobial efficacy .

CompoundMIC (μg/mL)Activity Type
125Gram-positive cocci
250Gram-negative rods
312.5Antifungal

Antiviral Activity

Research has shown that thiourea derivatives can exhibit antiviral properties, particularly against HIV-1 and other RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes . In vitro studies indicated that certain derivatives could significantly reduce viral load in infected cell lines.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. The compound was tested against several cancer cell lines, including liver carcinoma (HEPG2). The results indicated a dose-dependent reduction in cell viability, with IC50_{50} values suggesting moderate to strong cytotoxic effects.

Cell LineIC50_{50} (μM)Reference Drug (Doxorubicin)
HEPG27.060.5
MCF710.50.3

The biological activity of thioureas is often attributed to their ability to interact with various biological targets:

  • Antimicrobial Mechanism : Compounds like this compound may inhibit bacterial topoisomerases, disrupting DNA replication and transcription .
  • Antiviral Mechanism : Thioureas can interfere with viral entry or replication by targeting specific viral enzymes.
  • Anticancer Mechanism : The cytotoxic effects are believed to stem from the induction of apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

Case Studies

A notable study evaluated the efficacy of several thiourea derivatives, including the target compound, against resistant strains of bacteria and cancer cells. The findings revealed that modifications to the thiourea scaffold could enhance biological activity significantly.

Example Study Findings:

  • Study on Antimicrobial Resistance : A series of derivatives were tested against multi-drug resistant Staphylococcus aureus, with some compounds showing MIC values as low as 6.25 μg/mL.
  • Cytotoxicity Evaluation : In a comparative study, the target compound exhibited an IC50_{50} value lower than many existing chemotherapeutics, indicating potential as a lead compound for further development.

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